molecular formula C11H15ClN2O B2882243 (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride CAS No. 330186-77-1

(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride

Cat. No.: B2882243
CAS No.: 330186-77-1
M. Wt: 226.7
InChI Key: CRNWDRDZKQZGKW-PPHPATTJSA-N
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Description

N-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a structurally complex benzamide derivative featuring a 1,3-thiazole core substituted with a 2-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The benzamide moiety is further modified with two trifluoromethyl groups at the 3- and 5-positions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWDRDZKQZGKW-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent . For example, the double reductive amination reaction has been used to develop polyhydroxylated pyrrolidines .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, protection of amino groups, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparison of Key Benzamide Derivatives

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
N-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide Benzamide + 1,3-thiazole 3,5-bis(trifluoromethyl), 2-chlorophenyl, methyl Amide, thiazole, CF₃ Agrochemical (inferred)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 2-trifluoromethyl, 3-isopropoxyphenyl Amide, ether, CF₃ Fungicide
N-Butyl-3,5-bis[(2-chlorobenzyl)oxy]benzamide Benzamide 3,5-bis(2-chlorobenzyloxy) Amide, ether, Cl Not specified

Key Observations :

  • Heterocyclic Core : The 1,3-thiazole ring introduces rigidity and π-stacking capability, contrasting with flutolanil’s flexible isopropoxy chain and N-Butyl-3,5-bis[(2-chlorobenzyl)oxy]benzamide’s ether-linked substituents .
  • Chlorophenyl Positioning : The 2-chlorophenyl group on the thiazole may confer steric and electronic effects distinct from the 2-chlorobenzyl ethers in N-Butyl-3,5-bis[(2-chlorobenzyl)oxy]benzamide .

Heterocyclic Substitutions

Table 2: Heterocyclic Derivatives in Agrochemical Contexts

Compound Class Core Heterocycle Key Features Functional Differences from Target Compound References
1,2,4-Triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Sulfonyl groups vs. thiazole; tautomerism in triazoles
Target Compound 1,3-Thiazole Chlorophenyl, methyl, bis(trifluoromethyl) No sulfonyl groups; fixed thiazole structure

Key Observations :

  • Triazole vs. Thiazole : The 1,2,4-triazole derivatives in exhibit tautomerism (thione-thiol equilibrium), whereas the thiazole in the target compound is structurally rigid, likely enhancing metabolic stability .
  • Substituent Effects : The absence of sulfonyl groups in the target compound may reduce polarity compared to triazole derivatives, influencing solubility and membrane permeability .

Substituent Effects on Bioactivity

  • Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl) configuration in the target compound maximizes lipophilicity and electron-withdrawing effects, a trend observed in flutolanil’s fungicidal activity .
  • Chlorophenyl vs. Fluorophenyl : The 2-chlorophenyl group on the thiazole contrasts with 2,4-difluorophenyl substituents in ’s triazoles. Chlorine’s larger atomic radius and lower electronegativity may alter binding interactions in biological targets .

Biological Activity

(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₁H₁₅ClN₂O
  • CAS Number : 330186-77-1
  • Structure : The compound features a pyrrolidine ring substituted with an amino group and a phenyl group attached to a carbonyl moiety, which enhances its biological activity and solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as:

  • Enzyme Inhibitor : The compound has been shown to inhibit the activity of various enzymes, which can lead to altered metabolic pathways and therapeutic effects.
  • Receptor Modulator : It may function as an agonist or antagonist at certain receptor sites, influencing neurotransmission and potentially affecting mood regulation and cognitive functions.

Therapeutic Applications

Research indicates that this compound has potential applications in several areas:

  • Neurological Disorders : Investigated for its therapeutic effects in conditions such as depression and anxiety due to its receptor modulation capabilities.
  • Cancer Treatment : The compound has shown antiproliferative activity against various cancer cell lines, suggesting potential use in oncology .
  • Enzyme Inhibition Studies : Used in studies focusing on enzyme inhibitors, contributing to the development of new pharmaceuticals targeting metabolic diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanoneEnantiomerOpposite stereochemistry may influence biological activity
(S)-(3-Aminopyrrolidin-2-yl)(phenyl)methanoneStructural IsomerDifferent position of amino group
(S)-(3-Aminopiperidin-1-yl)(phenyl)methanoneRelated Ring StructurePipedine ring provides different steric properties

The specific chiral configuration and the presence of both an amino group and a phenyl group enable this compound to interact with a wide range of biological targets, leading to diverse pharmacological profiles .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Anticancer Activity : A study demonstrated that the compound significantly inhibited the proliferation of small-cell lung cancer cell lines with an IC50 value below 200 nM, suggesting robust anticancer potential .
  • Neuropharmacological Effects : Research indicated that the compound modulated neurotransmitter systems, providing insights into its potential use for treating mood disorders .
  • Chemical Reactivity Studies : Quantum chemical calculations have elucidated parameters such as electrophilicity index and chemical hardness, which are crucial for understanding its interactions at the molecular level.

Q & A

Q. What are key considerations for designing SAR studies of derivatives?

  • Methodological Answer :
  • Scaffold diversification : Modify the pyrrolidine ring (e.g., N-alkylation) or phenyl substituents (e.g., halogens) systematically.
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 assays) and logP values to balance activity and ADME properties .

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